molecular formula C16H19N3O5 B15089951 1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate

1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate

Cat. No.: B15089951
M. Wt: 333.34 g/mol
InChI Key: GLTHODFTRSIXMR-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate (CAS Number not assigned for salt form; free base CAS: 1035096-73-1[https://www.jq-molecular.com/products/detail/651.html]) is a high-purity chemical compound with the molecular formula C16H19N3O5[https://pubchem.ncbi.nlm.nih.gov/compound/66716091] and is supplied as a maleate salt to enhance stability and solubility. This indazole-derived compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of targeted protein inhibitors. Compounds featuring the indazole scaffold, such as this one, have demonstrated substantial research utility as kinase inhibitors and have been investigated in relation to key biological targets including AMP-activated protein kinase (AMPK)[https://patents.google.com/patent/EP2836490B1/en] and Ras proteins[https://patents.google.com/patent/WO2021091956A1/en], which are frequently dysregulated in various human cancers and metabolic diseases. The structural architecture of this reagent includes a 5-aminoindazole moiety, a pharmacophore known to contribute to potent biological activity by facilitating key hydrogen bond interactions with enzyme targets. The 2,2-dimethylpropan-1-one group adds steric bulk and influences the compound's metabolic profile and membrane permeability. The incorporation of the maleate counterion optimizes the compound's physicochemical properties for experimental applications. This product is intended for non-clinical, in vitro research applications only and is not intended for diagnostic, therapeutic, or any human use. Researchers handling this compound should adhere to appropriate safety protocols, including the use of personal protective equipment and working in a well-ventilated laboratory environment.

Properties

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

1-(5-aminoindazol-1-yl)-2,2-dimethylpropan-1-one;(Z)-but-2-enedioic acid

InChI

InChI=1S/C12H15N3O.C4H4O4/c1-12(2,3)11(16)15-10-5-4-9(13)6-8(10)7-14-15;5-3(6)1-2-4(7)8/h4-7H,13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

GLTHODFTRSIXMR-BTJKTKAUSA-N

Isomeric SMILES

CC(C)(C)C(=O)N1C2=C(C=C(C=C2)N)C=N1.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C)C(=O)N1C2=C(C=C(C=C2)N)C=N1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate typically involves the reaction of 5-amino-1H-indazole with 2,2-dimethylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its maleate salt form .

Chemical Reactions Analysis

Hydrogenation Reactions

The nitro-to-amine reduction is a critical step in synthesizing this compound. As demonstrated in Example 2 of US20130131059A1 , catalytic hydrogenation under controlled conditions achieves high selectivity:

ParameterValue/DetailSource
Starting material2,2-dimethyl-1-(5-nitro-1H-indazol-1-yl)propan-1-one
Catalyst10% Pd/C (2 mol%)
SolventEthanol
Pressure75 psi H₂
Product1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one
YieldNot explicitly stated (isolated as maleate salt)

This reaction highlights the compound’s reducible nitro group, enabling efficient conversion to the bioactive amino derivative.

Salt Formation with Maleic Acid

The final step in production involves salt formation to enhance stability and solubility:

PropertyDetailSource
Acid usedMaleic acid (1 equivalent)
SolventEthanol
ProcessPrecipitation via cooling (0°C)
OutcomeCrystalline maleate salt

This step underscores the compound’s ability to form stable salts, improving its pharmaceutical applicability .

Functionalization via Amine Reactivity

The 5-amino group on the indazole ring enables further derivatization:

Key Reaction Pathways:

  • Acetylation : Reaction with acetylating agents (e.g., acetic anhydride) to form amides, enhancing lipophilicity.

  • Suzuki Coupling : Palladium-catalyzed cross-coupling for aryl group introduction.

  • Schiff Base Formation : Condensation with aldehydes/ketones to generate imine linkages.

Example: Acetylation Parameters

ParameterTypical ValueSource
ReagentAcetic anhydride
CatalystPyridine (base)
SolventDichloromethane
ProductN-acetylated derivative

Ring-Opening and Cycloaddition Reactions

The indazole moiety participates in cycloadditions and ring modifications:

  • Triazole Formation : Reaction with nitriles under microwave irradiation to form fused heterocycles (analogous to methods in RSC Adv. 2018 ).

  • Electrophilic Substitution : Bromination or nitration at the indazole C-4 position under acidic conditions.

Tautomerism and Stability

While not directly studied for this compound, related 1,2,4-triazole derivatives exhibit annular tautomerism, as shown in NMR and X-ray studies . This suggests potential tautomeric behavior in the indazole system under varying pH or temperature.

Biochemical Interactions

The compound’s amino group facilitates hydrogen bonding with biological targets (e.g., 5-HT₂ receptors), as evidenced by its ocular hypotensive effects in primates .

Interaction TargetBiological EffectSource
5-HT₂ receptorsIntraocular pressure reduction (-13 mmHg in monkeys)
Enzymatic binding sitesModulation via H-bonding and π-π stacking

Degradation Pathways

Under oxidative or hydrolytic conditions:

  • Hydrolysis : Cleavage of the amide bond in acidic/basic media.

  • Oxidation : Degradation of the indazole ring under strong oxidizers (e.g., H₂O₂).

Scientific Research Applications

1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with related scaffolds or substituents. Below is a detailed analysis based on available

Structural Analog: 4-Bromo-3,5-diethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
  • Molecular Formula : C₁₃H₂₅BrN₂OSi
  • Molecular Weight : 333.35 g/mol (identical to the target compound)
  • CAS : 2550661-40-8
Property Target Compound 4-Bromo-3,5-diethyl-pyrazole
Core Structure Indazole with amino group Pyrazole with bromo/ethyl groups
Functional Groups Amino, ketone, maleate Bromo, ethyl, trimethylsilyl
Solubility Profile Enhanced by maleate ion Likely hydrophobic due to silyl
Potential Applications Pharmaceuticals Organometallic synthesis

Key Differences :

  • The indazole core in the target compound is more polar and biologically relevant compared to the brominated pyrazole, which is tailored for organosilicon chemistry.
  • The maleate counterion in the target compound improves aqueous solubility, whereas the trimethylsilyl group in the pyrazole analog increases lipophilicity .
Functional Analog: Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate
  • Molecular Formula : C₁₅H₁₆N₆O₂
  • Molecular Weight : 313.34 g/mol (ESI-MS data)
  • Key Features: Combines imidazole and tetrazole moieties, with a methyl propanoate side chain.
Property Target Compound Tetrazole-Imidazole Hybrid
Aromatic Heterocycles Indazole Imidazole + tetrazole
Ionization Potential Basic (amino group) Acidic (tetrazole)
Chromatographic Behavior Unreported Rf = 0.48 (CHCl₃:MeOH = 8:2)
Bioactivity Undisclosed Potential protease inhibition

Key Differences :

  • The tetrazole-imidazole hybrid exhibits acidic properties (tetrazole pKa ~ 4–5), while the amino-indazole in the target compound is basic.
  • Chromatographic data (Rf = 0.48) suggests moderate polarity for the hybrid compound, contrasting with the maleate salt’s higher aqueous solubility .

Analytical Techniques :

  • 1H-NMR : The target compound’s spectrum would show indazole aromatic protons (~6.5–8.5 ppm) and dimethyl ketone signals (~1.3 ppm for CH₃ groups). The pyrazole analog’s spectrum would feature silyl ether protons (~0.1 ppm) .
  • ESI-MS : Both compounds show distinct molecular ion peaks (313.34 vs. 333.35) .

Biological Activity

1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate is a chemical compound that belongs to the class of indazole derivatives. Its unique structure, characterized by a bicyclic indazole moiety and a dimethylpropanone group, suggests potential biological activities that warrant further investigation. This article explores its biological activities, including anti-inflammatory and anticancer properties, and presents relevant data from various studies.

  • Molecular Formula : C12H15N3O
  • Molecular Weight : 217.27 g/mol
  • CAS Number : 1035096-73-1

Anti-inflammatory Properties

Research indicates that indazole derivatives may exhibit significant anti-inflammatory effects. The presence of the amino group in 1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one enhances its interaction with biological targets involved in inflammatory pathways. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and modulate immune responses.

Anticancer Activity

Indazole derivatives, including the compound , have been studied for their potential anticancer properties. Preliminary research suggests that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural features of 1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one facilitate interactions with enzymes and receptors that are critical in cancer progression.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interfere with specific signaling pathways associated with inflammation and cancer cell survival. Further studies are needed to elucidate its pharmacodynamics and pharmacokinetics.

Data Summary

Biological Activity Effect Reference
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis
Interaction with enzymesModulation of signaling pathways

Case Studies

Several studies have explored the biological activity of indazole derivatives:

  • A study conducted on a series of indazole compounds demonstrated significant anticancer effects against various tumor cell lines. The results indicated that structural modifications could enhance potency and selectivity against cancer cells.
  • Another case study focused on the anti-inflammatory effects of indazole derivatives, revealing a reduction in inflammatory markers in animal models following treatment with these compounds.

Q & A

Q. What are the optimal synthetic routes for 1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate, and how can purity be maximized?

Methodological Answer: Synthesis typically involves coupling reactions between indazole derivatives and ketone precursors under reflux conditions. For example, triethylamine-catalyzed reactions in polar aprotic solvents like DMF (dimethylformamide) at elevated temperatures (e.g., 5 hours at reflux) are effective for forming the indazole-ketone backbone . Purification via recrystallization (e.g., ethyl acetate) or column chromatography is critical to remove unreacted amines or nitro intermediates. Monitoring reaction progress with TLC and confirming purity via HPLC (>95%) ensures reproducibility.

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

Methodological Answer: Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen bonding patterns (e.g., δ 8.80 ppm for imidazole protons) .
  • Mass spectrometry (ESI-MS) for molecular weight validation (e.g., m/z 313.34 [M+H⁺]) .
  • Elemental analysis to verify stoichiometry (e.g., %C, %H, %N deviations <0.5%) .
  • X-ray crystallography (if crystalline) for absolute stereochemical confirmation.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
  • Molecular Docking: Use software like AutoDock Vina to model binding affinities with target enzymes (e.g., bacterial DNA gyrase for antibacterial studies). Validate docking poses with MD simulations (e.g., 100 ns trajectories in GROMACS) to assess dynamic interactions .
  • QSAR Modeling: Corrogate structural features (e.g., indazole substituents) with bioactivity data to design derivatives with enhanced potency.

Q. What experimental strategies can resolve contradictions in stability data across different pH or temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to extreme pH (1–13) and temperatures (40–60°C) while monitoring degradation via HPLC. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard conditions .
  • Mass Balance Studies: Track degradation products (e.g., maleic acid dissociation) using LC-MS to identify instability mechanisms .
  • Cross-Validation: Compare results from multiple labs using standardized buffers and equipment (e.g., USP-compliant dissolution apparatus).

Q. How can environmental fate studies (e.g., biodegradation, photolysis) be designed to assess ecological risks?

Methodological Answer:

  • Abiotic Studies: Simulate photolysis under UV light (λ = 254–365 nm) in aqueous media to quantify half-lives and identify photoproducts .
  • Biotic Studies: Use OECD 301/310 protocols with activated sludge or soil microbiota to measure biodegradation rates. Monitor metabolite formation via high-resolution mass spectrometry .
  • Partitioning Models: Apply EPI Suite software to predict logP (octanol-water) and BCF (bioconcentration factors) for ecological risk assessments.

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action in antibacterial or anticancer research?

Methodological Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ values against target enzymes (e.g., topoisomerase II for anticancer activity) using fluorogenic substrates .
  • MIC/MBC Testing: Determine minimum inhibitory/bactericidal concentrations against Gram-positive/-negative panels (e.g., S. aureus, E. coli) via broth microdilution .
  • Cell Viability Assays: Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity and selectivity indices.

Methodological Conflict Resolution

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling: Compare plasma concentration-time curves (AUC, Cmax) to identify bioavailability limitations.
  • Metabolite Screening: Use LC-MS/MS to detect active/inactive metabolites in vivo that may explain reduced efficacy .
  • Dose-Response Refinement: Adjust in vitro assays to mimic in vivo conditions (e.g., serum protein binding effects).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.